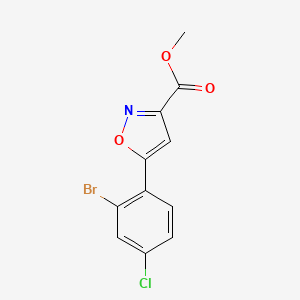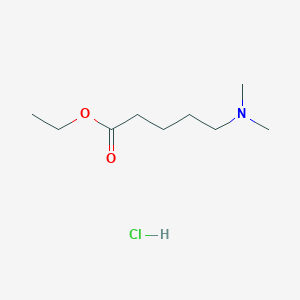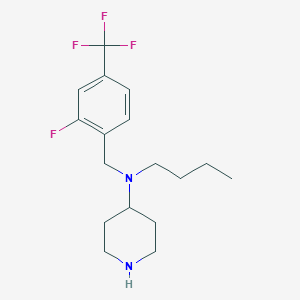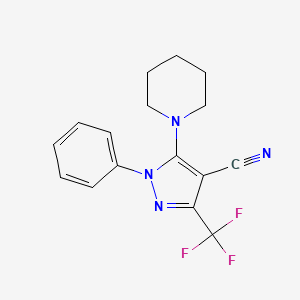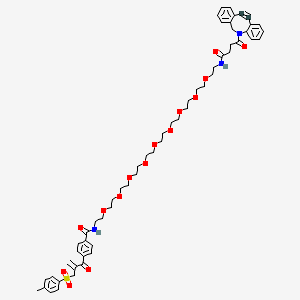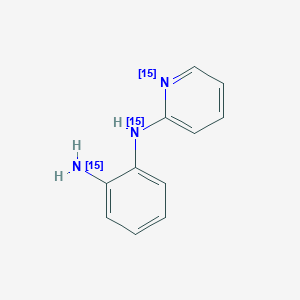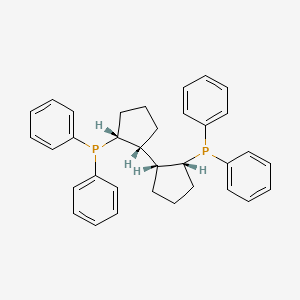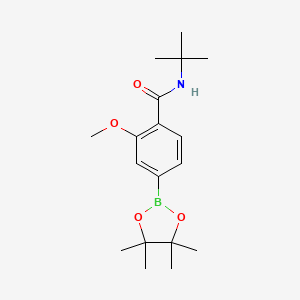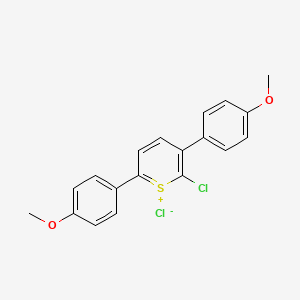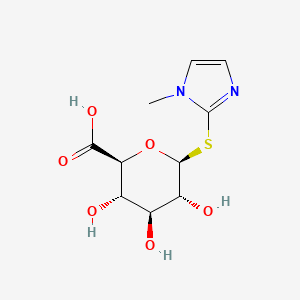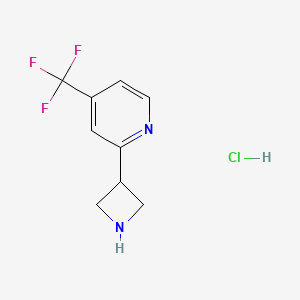
2-(3-Azetidinyl)-4-(trifluoromethyl)pyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32662201” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662201” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32662201” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing while maintaining high standards of quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32662201” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, specific atoms or groups in the compound are replaced by other atoms or groups, altering its chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
“MFCD32662201” has a broad spectrum of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications, including drug development and pharmacological studies.
Industry: “MFCD32662201” is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
“MFCD32662201” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The key differences may lie in their reactivity, stability, and specific applications. For instance, while some compounds may share similar synthetic routes, “MFCD32662201” might exhibit superior performance in certain reactions or applications due to its unique structural features.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These compounds share certain similarities with “MFCD32662201” but differ in their specific properties and applications, making “MFCD32662201” a distinct and valuable chemical entity in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10ClF3N2 |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6;/h1-3,6,13H,4-5H2;1H |
Clé InChI |
QYHRWIWEKKNJOO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC=CC(=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)

